molecular formula C27H29ClN2O3 B12352014 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride CAS No. 2747917-45-7

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride

Cat. No.: B12352014
CAS No.: 2747917-45-7
M. Wt: 470.0 g/mol
InChI Key: YHPVOGASCYYXCG-PDKFYKBUSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide, monohydrochloride is a deuterated carboxamide derivative featuring a benzo[d][1,3]dioxole core linked to a piperidin-4-yl moiety. The piperidine ring is substituted with a phenethyl group and a deuterated phenyl (phenyl-d5) group, while the hydrochloride salt enhances aqueous solubility. The compound’s deuterated aromatic ring may reduce susceptibility to oxidative metabolism, a strategy employed in drugs like deutetrabenazine to prolong half-life .

Properties

CAS No.

2747917-45-7

Molecular Formula

C27H29ClN2O3

Molecular Weight

470.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide;hydrochloride

InChI

InChI=1S/C27H28N2O3.ClH/c30-27(22-11-12-25-26(19-22)32-20-31-25)29(23-9-5-2-6-10-23)24-14-17-28(18-15-24)16-13-21-7-3-1-4-8-21;/h1-12,19,24H,13-18,20H2;1H/i2D,5D,6D,9D,10D;

InChI Key

YHPVOGASCYYXCG-PDKFYKBUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5)[2H])[2H].Cl

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4)CCC5=CC=CC=C5.Cl

Origin of Product

United States

Preparation Methods

Optimization of Deuterium Incorporation

Isotopic purity is critical for pharmacological applications. Using CD₂Cl₂ instead of CH₂Cl₂ increases deuterium content at the methylene bridge to >94%, as confirmed by ¹H NMR. Residual protonation (<6%) typically occurs due to trace moisture, necessitating rigorous anhydrous conditions.

Preparation of N-(1-Phenethylpiperidin-4-yl)amine

The piperidine backbone is functionalized through a two-step alkylation and reductive amination sequence.

Alkylation of 4-Piperidone

4-Piperidone hydrochloride reacts with phenethyl bromide in acetonitrile at 65–80°C for 20–30 hours, catalyzed by potassium carbonate and tetrabutylammonium bromide (TBAB), yielding N-phenethyl-4-piperidone (NPP) with 70–75% efficiency. Excess phenethyl bromide (1.2 equivalents) ensures complete substitution while minimizing di-alkylation byproducts.

Reductive Amination

NPP undergoes reductive amination with deuterated aniline (phenyl-d5-NH₂) using zinc and acetic acid at room temperature for 24 hours, followed by sodium borohydride reduction to produce N-(1-phenethylpiperidin-4-yl)-phenyl-d5-amine. The reaction pH is maintained above 10 using NaOH to prevent protonation of the amine intermediate.

Amide Bond Formation

The final coupling step employs benzo[d]dioxole-5-carboxylic acid and N-(1-phenethylpiperidin-4-yl)-phenyl-d5-amine.

Activation of Carboxylic Acid

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in dichloroethane at 0–5°C, generating the corresponding imidazolide. This intermediate reacts with the amine in the presence of triethylamine, yielding the free base of the target compound. Propionyl chloride or thionyl chloride may alternatively be used for acid activation, but CDI minimizes side reactions.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol at 0°C, precipitating the monohydrochloride salt. Recrystallization from petroleum ether (60–80°C) achieves >99% purity, confirmed by melting point (82–83°C) and HPLC analysis.

Analytical Data and Characterization

Property Value/Descriptor
Molecular Formula C₂₇H₂₇D₅ClN₆O₃
Molecular Weight 519.5 g/mol
Melting Point 82–83°C
Isotopic Purity (D) ≥94% (benzo[d]dioxole); ≥98% (phenyl-d5)
HPLC Purity >99%
Solubility Freely soluble in DMSO, ethanol; insoluble in water

The Standard InChI key (MQLQERVLUADOQY-UHFFFAOYSA-N) and SMILES string (CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NCNC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4) confirm structural integrity.

Industrial-Scale Considerations

Scaling this synthesis requires:

  • Continuous flow reactors for deuterium exchange to enhance mixing and reduce reaction time.
  • Automated pH control during reductive amination to prevent over-alkylation.
  • Chromatography-free purification via crystallization, reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenethyl group.

    Reduction: Reduction reactions can occur at the carbonyl group or other functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its analgesic and anesthetic properties, as well as potential therapeutic uses.

    Industry: May be used in the development of new materials or chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Substituents on Piperidine Carboxamide Linkage Deuterium Substitution Molecular Weight Key Features
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide, monohydrochloride Phenethyl, phenyl-d5 Direct linkage to benzo[d][1,3]dioxole Yes (phenyl-d5) ~475 (estimated) Enhanced metabolic stability; hydrochloride salt improves solubility
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide [CAS 1234956-25-2] 2-(methylthio)benzyl, methylene bridge Methylenediamine linkage No 398.5 Sulfur-containing substituent; potential for altered receptor binding
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Triazeno group on imidazole Imidazole-carboxamide No 183.2 (base) Antineoplastic agent; undergoes hepatic N-demethylation

Metabolic and Pharmacokinetic Insights

  • Deuterium Effects : The phenyl-d5 group in the target compound likely reduces oxidative N-demethylation, a major metabolic pathway observed in structurally related carboxamides like DIC. In DIC, hepatic microsomes catalyze N-demethylation, producing formaldehyde and 14CO₂ . Deuterium’s kinetic isotope effect could slow this process, as seen in other deuterated drugs.
  • Substituent Influence : The phenethyl group may confer lipophilicity, affecting blood-brain barrier penetration, while the methylthio group in the analogue (CAS 1234956-25-2) could modulate cytochrome P450 interactions or receptor affinity.

Research Findings and Hypotheses

  • Similar effects are hypothesized here .
  • Enzyme Induction: DIC’s N-demethylation is enhanced by phenobarbital and prochlorperazine via microsomal enzyme induction . The target compound’s deuterated structure may resist such induction, maintaining stable plasma levels.
  • Receptor Interactions : The benzo[d][1,3]dioxole moiety is common in ligands targeting serotonin or sigma receptors. Structural variations (e.g., methylthio vs. phenethyl) could alter selectivity or potency.

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